Furo[3,2-C]pyridine-7-carbonitrile
Overview
Description
Furo[3,2-C]pyridine-7-carbonitrile is a useful research chemical . It is a molecule that contains a total of 16 bonds. There are 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), 1 Furane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 16 bonds. There are 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), 1 Furane, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.13016 . Other physical and chemical properties such as boiling point and melting point are not specified in the search results.Mechanism of Action
While the specific mechanism of action for Furo[3,2-C]pyridine-7-carbonitrile is not detailed in the search results, related compounds have shown various bioactivities. For instance, Furo[2,3-b]pyridine derivatives demonstrated in vitro activity for tubulin polymerization as well as Lck and Akt kinase inhibitors .
Future Directions
Furo[3,2-C]pyridine-7-carbonitrile and related compounds have shown potential in various applications. For instance, a Furo[3,2-C]pyridine-based photosensitizer named LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria . This shows great potential for combating multiple drug-resistant bacteria .
properties
IUPAC Name |
furo[3,2-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAPHSPFYDTKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591952 | |
Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603302-76-7 | |
Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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